8-aminopyrene-1,3,6-trisulfonic Acid
Overview
Description
8-Aminopyrene-1,3,6-trisulfonic acid is a water-soluble fluorescent dye known for its strong green fluorescence and significant Stokes shift. It is widely used in various scientific fields, including chemistry, biology, and medicine, due to its ability to detect carbohydrates and label glycoproteins in electrophoresis .
Scientific Research Applications
8-Aminopyrene-1,3,6-trisulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminopyrene-1,3,6-trisulfonic acid can be synthesized through the sulfonation of pyrene, followed by nitration and reduction processes. The sulfonation of pyrene involves the introduction of sulfonic acid groups at specific positions on the pyrene ring. This is typically achieved using fuming sulfuric acid or chlorosulfonic acid. The nitration step introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Aminopyrene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid: Known for its strong fluorescence and used as a fluorescent dye in various applications.
8-Aminonaphthalene-1,3,6-trisulfonic acid: Another fluorescent dye with similar properties but different structural features.
1,3,6,8-Pyrenetetrasulfonic acid: A compound with four sulfonic acid groups, offering different reactivity and applications.
Uniqueness: 8-Aminopyrene-1,3,6-trisulfonic acid is unique due to its specific combination of an amino group and three sulfonic acid groups, providing distinct reactivity and fluorescence properties. Its ability to form Schiff bases and its high sensitivity in detecting carbohydrates make it particularly valuable in scientific research .
Properties
IUPAC Name |
8-aminopyrene-1,3,6-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO9S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWIIGKQNLYDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402188 | |
Record name | 8-aminopyrene-1,3,6-trisulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-58-7 | |
Record name | 8-aminopyrene-1,3,6-trisulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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